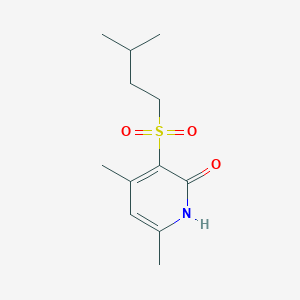

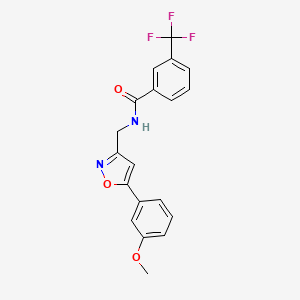

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, also known as JNJ-67953964, is a novel small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a member of the opioid receptor family and is involved in pain regulation, mood, and addiction. JNJ-67953964 has shown potential as a therapeutic agent for the treatment of chronic pain, anxiety, and depression.

科学研究应用

Antifungal and Antibacterial Activities

This compound has been used as a starting material to synthesize novel benzoylurea derivatives containing a pyrimidine moiety . These derivatives have shown moderate to good in vitro antifungal activities against several fungi, including Botrytis cinerea in cucumber, tobacco, and blueberry, Phomopsis sp., and Rhizoctonia solani . Some of these compounds also exhibited lower in vitro antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .

FtsZ Allosteric Inhibition

The 2,6-difluorobenzamide motif is important for FtsZ allosteric inhibition . Molecular docking studies have shown strong hydrophobic interactions between the difluoroaromatic ring of 2,6-difluoro-3-methoxybenzamide and several key residues of the allosteric pocket . This interaction is believed to increase the anti S. aureus activity of the compound .

3. Synthesis of Fe Complex for Aromatic C−F Hydroxylation Reactions 2,6-Difluoro-4-methoxyphenylboronic acid, which can be derived from 2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, has been used to prepare a ligand N4Py 2Ar2. This ligand is then used to synthesize a Fe complex, which is employed in aromatic C−F hydroxylation reactions .

Potential Therapeutic Applications

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has gained significant attention in scientific research due to its potential therapeutic applications. However, more research is needed to fully understand and utilize its therapeutic potential.

属性

IUPAC Name |

2,6-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O2/c1-25-15-9-11-23(12-10-15)14-7-5-13(6-8-14)22-19(24)18-16(20)3-2-4-17(18)21/h2-8,15H,9-12H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRGLPQAAUNBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

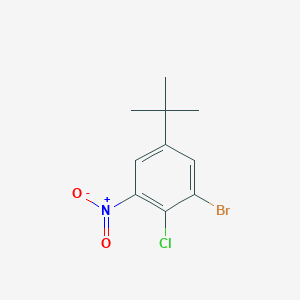

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)

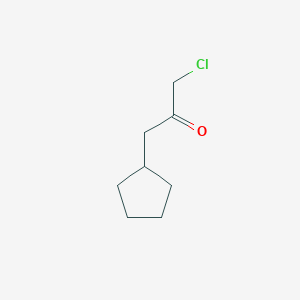

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)

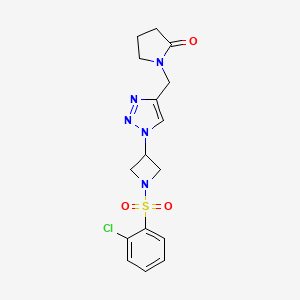

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)

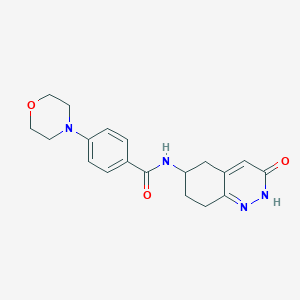

![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)